molecular formula C12H23NO3 B2446125 tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate CAS No. 1189570-45-3

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B2446125
CAS No.: 1189570-45-3
M. Wt: 229.32
InChI Key: FFWSNKPDUUDKOO-VIFPVBQESA-N
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Description

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for the continuous production of the compound, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Scientific Research Applications

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a hydroxy group and a carboxylate group on a piperidine ring.

Properties

IUPAC Name

tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWSNKPDUUDKOO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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